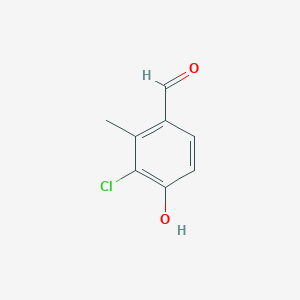
3-Chloro-4-hydroxy-2-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-hydroxy-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, featuring a chlorine atom, a hydroxyl group, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-2-methylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-hydroxy-2-methylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and automated control systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-4-hydroxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-Chloro-4-hydroxy-2-methylbenzoic acid.
Reduction: 3-Chloro-4-hydroxy-2-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-hydroxy-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 3-Chloro-4-hydroxy-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in redox reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methylbenzaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloro-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group, leading to variations in chemical behavior.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with a methoxy group, differing in both structure and use.
Uniqueness
3-Chloro-4-hydroxy-2-methylbenzaldehyde is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H7ClO2 |
|---|---|
分子量 |
170.59 g/mol |
IUPAC名 |
3-chloro-4-hydroxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClO2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-4,11H,1H3 |
InChIキー |
ZNCITVQPORVBDP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


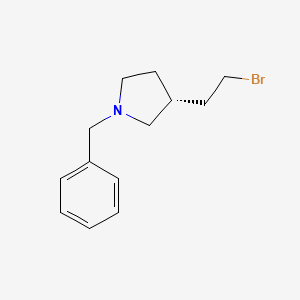

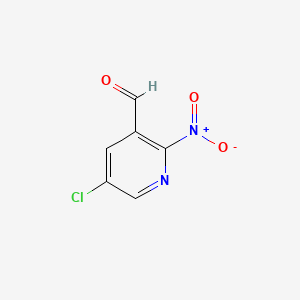
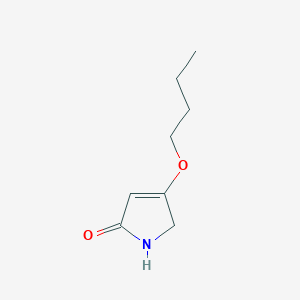
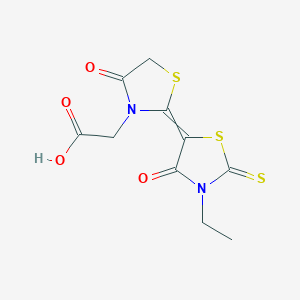
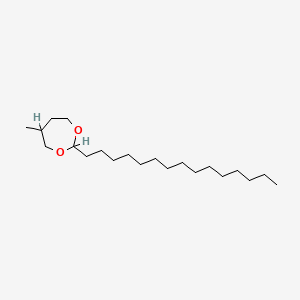
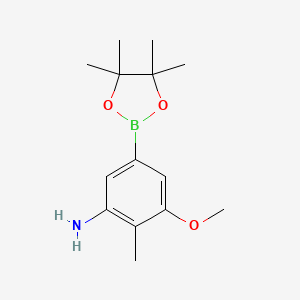
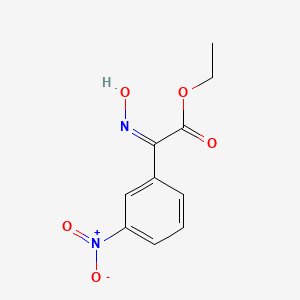
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)

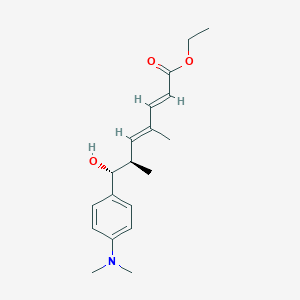
![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)
![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
